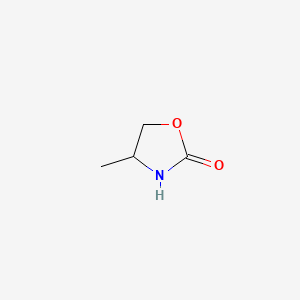
2-(3-Chlorophenyl)-2-oxoethyl thiocyanate
Descripción general
Descripción
The compound “2-(3-Chlorophenyl)-2-oxoethyl thiocyanate” is a complex organic molecule that contains a chlorophenyl group, an oxoethyl group, and a thiocyanate group . These groups are common in organic chemistry and are often found in various pharmaceuticals and industrially relevant compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, the synthesis of similar compounds often involves reactions like condensation, cyclization, and functional group interconversions . For instance, thiophene derivatives can be synthesized through a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a phenyl ring substituted with a chlorine atom (3-chlorophenyl), an oxoethyl group (a two-carbon chain with a carbonyl group), and a thiocyanate group (composed of sulfur, carbon, and nitrogen atoms) .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the conditions and reagents present. Generally, compounds with these functional groups can undergo a variety of reactions, including nucleophilic substitutions, additions, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the chlorophenyl group might increase its lipophilicity, while the thiocyanate group might contribute to its reactivity .Aplicaciones Científicas De Investigación
Molecular Structure and Analysis
- FT-IR and Molecular Structure Studies : Research on similar compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate has involved detailed analysis using FT-IR, HOMO and LUMO analysis, and X-ray diffraction studies. These techniques are applicable for understanding the molecular structure and electronic properties of 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate (Kumar et al., 2014) (Kumar et al., 2014).
Synthesis and Antioxidant Activity
- Synthesis and Biological Activity : Thiourea derivatives, including those with chlorophenyl groups, have been synthesized and evaluated for their antioxidant activities. Such studies highlight potential applications in developing novel antioxidant agents (Reddy et al., 2015).
Toxic Metals Detection
- Toxic Metals Extraction : Research involving similar compounds like 1-(3-chlorophenyl)-3-te-tradecanoylthiourea has demonstrated applications in detecting and extracting toxic metals using UV-Visible spectrophotometric techniques. This suggests potential environmental applications for this compound in pollution control and remediation (Ullah et al., 2015).
Antimicrobial Activity
- Antimicrobial Properties : Compounds like methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate have been synthesized and showed significant antibacterial and antimycobacterial activities. This suggests a potential application of this compound in antimicrobial research (Nural et al., 2018).
Aggregation and Electrochemical Properties
- Surfactant and Electrochemical Studies : Related compounds like 1-(4-chlorophenyl)-3-dodecanoylthiourea have been synthesized and studied for their aggregation and electrochemical properties, indicating potential applications in chemical engineering and materials science (Ullah et al., 2015).
Advanced Oxidation Processes
- Environmental Remediation : Research on the degradation of thiocyanate in aqueous solutions using advanced oxidation processes suggests potential applications for similar compounds in environmental remediation and wastewater treatment (Budaev et al., 2015).
Mecanismo De Acción
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biological effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(3-chlorophenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-8-3-1-2-7(4-8)9(12)5-13-6-11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCDIEMMAGMGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CSC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B2607747.png)
![(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2607748.png)


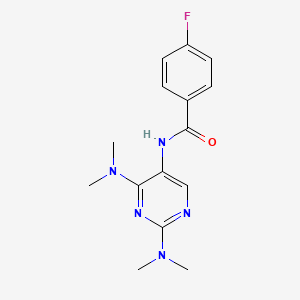
![N-[(4-Tert-butyl-1-hydroxycyclohexyl)methyl]-2-chloroacetamide](/img/structure/B2607753.png)
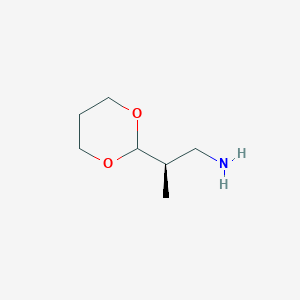
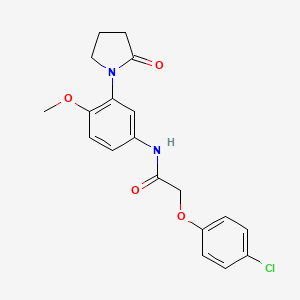
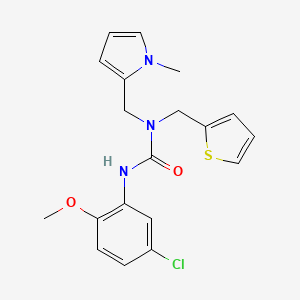
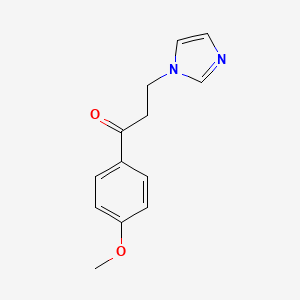
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2607760.png)
![3-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]chromen-2-one](/img/structure/B2607762.png)
![3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2607763.png)
